N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
Description
Contextualization within Advanced Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new complex with combined properties. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a valuable tool in this field due to its branched structure. broadpharm.com This branched design allows for the attachment of a higher concentration of a desired molecule, such as a drug, to a target biomolecule, like an antibody, which can lead to an improved drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). broadpharm.com The tert-butyl ester groups present on the PEG chains serve as protected carboxylic acids, which can be deprotected to provide reactive sites for conjugation to other molecules.
Significance as a Polyethylene (B3416737) Glycol (PEG) Linker in Molecular Design
The polyethylene glycol (PEG) components of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) are crucial to its function as a linker molecule. medchemexpress.combiocat.comscientist.com PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug delivery and biomolecular research to improve the solubility, stability, and pharmacokinetic properties of the conjugated substance. The two PEG4 chains in this compound provide a flexible, hydrophilic spacer arm that can reduce steric hindrance and enhance the accessibility of the terminal functional groups for conjugation. broadpharm.com This PEG-based linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.comscientist.comtargetmol.cn
Fundamental Role of the Desthiobiotin Moiety in Reversible Affinity Systems
The desthiobiotin portion of the molecule is a key feature that enables its use in reversible affinity systems. nih.gov Desthiobiotin is a stable analog of biotin (B1667282) (Vitamin B7) that binds to streptavidin and avidin (B1170675) with high affinity, although less tightly than biotin itself. nih.govnanotempertech.comjenabioscience.com The dissociation constant (Kd) for the desthiobiotin-streptavidin interaction is approximately 10⁻¹¹ M, compared to the nearly irreversible bond of biotin to streptavidin with a Kd of 10⁻¹⁵ M. jenabioscience.com This difference in binding affinity allows for the gentle and efficient elution of desthiobiotin-labeled molecules from a streptavidin-based affinity matrix using a solution of free biotin. nih.gov This reversibility is a significant advantage over traditional biotin-streptavidin systems, which often require harsh denaturing conditions to break the interaction. nih.gov This property is valuable for applications such as affinity chromatography and the isolation and detection of proteins. nih.govnanotempertech.com
Overview of Research Utility and Diverse Applications
The unique combination of a reversible binding tag (desthiobiotin) and a flexible, functionalizable linker (bis-PEG4-t-butyl ester) makes N-Desthiobiotin-N-bis(PEG4-t-butyl ester) a versatile tool with a wide range of research applications. broadpharm.com Its primary use is as a linker in the synthesis of PROTACs for targeted protein degradation. medchemexpress.comscientist.comtargetmol.cn Furthermore, the desthiobiotin tag facilitates the affinity-based purification of the resulting conjugates using streptavidin-coated resins. Beyond PROTACs, this compound and its derivatives can be employed in various bioconjugation techniques, including the labeling of proteins and nucleic acids for detection and isolation. nih.govjenabioscience.com The branched nature of the PEG linker also opens up possibilities for creating more complex molecular architectures for applications in drug delivery and diagnostics. broadpharm.com
Compound Information
| Compound Name | CAS Number | Molecular Formula | Purity |
| N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | 2353409-60-4 | C40H75N3O14 | ≥95% axispharm.com |
| Desthiobiotin-16-UTP | Not specified | C32H54N7O19P3 | ≥95% by AX-HPLC immunoportal.com |
| N-Isopropylbenzylamine (hydrochloride) | 18354-85-3 | Not specified | Not specified glpbio.com |
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELEIRDQBMWBK-SZAHLOSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Synthetic Methodologies for N Desthiobiotin N Bis Peg4 T Butyl Ester and Its Derivatives
Rationale for PEG4 Spacer Inclusion in Bioconjugation Design
Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated into the design of therapeutic proteins, peptides, and complex organic molecules for use in biological systems. youtube.combiochempeg.com The choice of PEG, and specifically its length and architecture, is critical in defining the ultimate properties of the conjugate.
PEGylation, the process of covalently attaching PEG chains to molecules, is a foundational strategy for improving the physicochemical properties of bioconjugates. nih.govyoutube.com A primary benefit of this modification is the significant enhancement of aqueous solubility. nih.govyoutube.com Polyethylene glycol is a hydrophilic polymer whose ether groups can form hydrogen bonds with water, thereby increasing the solubility of molecules that might otherwise be hydrophobic and prone to aggregation. youtube.comresearchgate.net This increased solubility and the prevention of aggregate formation are crucial for improving the efficiency and reliability of bioconjugation reactions. nih.gov Furthermore, PEGylation can increase the thermal and chemical stability of conjugated proteins and extend their half-life in biological systems. biochempeg.comnih.gov
The length of the PEG spacer also influences the biological profile of the final molecule. Studies comparing different oligo-PEG spacers have shown that specific lengths can optimize properties. For example, in one study on bombesin-based antagonists, analogs with PEG4 and PEG6 spacers demonstrated significantly better tumor-to-kidney ratios and pharmacokinetic profiles compared to shorter or longer chain variants. nih.gov The inclusion of a discrete PEG4 linker, as seen in N-Desthiobiotin-N-bis(PEG4-t-butyl ester), provides a balance of hydrophilicity and spatial separation without the analytical complexity of polydisperse, long-chain PEGs. nih.gov
The "bis(PEG4...)" nomenclature in the subject compound indicates a branched or multi-arm PEG architecture. broadpharm.com Unlike linear PEGs which present a single point of attachment at each end, branched linkers provide a core from which multiple PEG chains emanate. youtube.com This structure allows for the conjugation of multiple molecules to a single point, which is particularly advantageous in applications such as antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio can be achieved. broadpharm.com This increased payload capacity can enhance the potency of a therapeutic or the signal intensity of a detection probe.
While it has been thought that branched PEGs lead to a greater hydrodynamic volume and thus longer in-vivo circulation compared to linear PEGs of similar mass, some studies suggest the difference in size is not significant. nih.gov The improved circulation may therefore be attributable to other factors. The defined, branched structure of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) provides two distinct points for future conjugation, offering a versatile platform for creating more complex molecular systems. broadpharm.com
Design Principles for Desthiobiotin Functionalization
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it a powerful tool in biotechnology. thermofisher.comnih.gov However, the near-irreversibility of this bond is a significant disadvantage in applications that require the gentle release of a captured target. nih.gov Desthiobiotin was engineered as a solution to this problem.
Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin and avidin (B1170675) with high specificity but significantly lower affinity. nih.govinterchim.fr This modulation of binding strength is a deliberate design strategy. The dissociation constant (Kd) of the biotin-streptavidin interaction is approximately 10⁻¹⁵ M, making it essentially irreversible. thermofisher.cominterchim.fr In contrast, desthiobiotin's interaction is much weaker, with a reported Kd in the range of 10⁻⁹ M to 10⁻¹¹ M. interchim.frbiosyn.comgenelink.comgenelink.comresearchgate.net This reduction in binding affinity by several orders of magnitude is the key to its utility in reversible applications.
Table 1: Comparison of Binding Affinities with Streptavidin
| Ligand | Dissociation Constant (Kd) | Binding Characteristic |
|---|---|---|
| Biotin | ~ 10⁻¹⁵ M thermofisher.cominterchim.fr | Effectively irreversible |
The moderately strong but reversible binding of desthiobiotin makes it an ideal affinity tag for applications requiring the capture and subsequent release of biomolecules. nih.govresearchgate.net A desthiobiotin-tagged molecule can be captured on a streptavidin-coated support (like agarose (B213101) beads or a sensor surface) and then gently eluted by competitive displacement with a solution of free biotin. nih.govinterchim.frresearchgate.net This elution occurs under mild, physiological conditions, which helps to preserve the structural integrity and biological activity of the purified protein or complex. interchim.fr This stands in stark contrast to the harsh, denaturing conditions often required to break the standard biotin-streptavidin bond. thermofisher.com
This property has led to the widespread use of desthiobiotin in affinity chromatography, pull-down assays, and the development of regenerable biosensor surfaces. interchim.frresearchgate.netresearchgate.net
Protective Group Strategies in Synthesis
The synthesis of multifunctional molecules like N-Desthiobiotin-N-bis(PEG4-t-butyl ester) requires a precise chemical strategy to ensure that different parts of the molecule react in the correct sequence. This is achieved through the use of protecting groups. iris-biotech.delibretexts.org
The "t-butyl ester" component of the compound's name indicates that the terminal carboxylic acid groups of the two PEG chains are protected by a tert-butyl (tBu) group. iris-biotech.depeptide.com In chemical synthesis, particularly solid-phase peptide synthesis (SPPS), the tBu group is commonly used to mask the reactivity of carboxyl and hydroxyl side chains. iris-biotech.depeptide.com This protection prevents these functional groups from participating in unwanted side reactions while other chemical modifications are being performed on the molecule. libretexts.org
The t-butyl ester is stable to a variety of reaction conditions, including the basic conditions used to remove Fmoc protecting groups from amines, but it is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.depeptide.comresearchgate.net This orthogonality allows for selective deprotection at a desired step in the synthetic pathway. For N-Desthiobiotin-N-bis(PEG4-t-butyl ester), which is described as a PROTAC linker, the t-butyl esters serve as latent carboxylic acids. medchemexpress.com Once the desired synthetic stage is reached, the t-butyl groups can be removed, revealing the free carboxylic acids which can then be activated (e.g., as NHS esters) to react with primary amines on a target protein or another molecule. broadpharm.combroadpharm.com
Table 2: Properties of Key Protecting Groups in Synthesis
| Protecting Group | Functional Group Protected | Removal Conditions | Key Feature |
|---|---|---|---|
| tert-Butyl (tBu) ester | Carboxylic Acid (-COOH) | Strong acid (e.g., Trifluoroacetic Acid, TFA) iris-biotech.deresearchgate.net | Stable to basic and nucleophilic conditions. |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Desthiobiotin-N-bis(PEG4-t-butyl ester) |
| Polyethylene Glycol (PEG) |
| Desthiobiotin |
| Biotin |
| Avidin |
| Streptavidin |
| Trifluoroacetic Acid (TFA) |
| Di-tert-butyl dicarbonate |
| Fluorenylmethyloxycarbonyl chloride |
| Piperidine |
Role of tert-butyl Ester Protection in Carboxyl Functionality
In the complex molecular architecture of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), the use of tert-butyl esters to cap the termini of the polyethylene glycol (PEG) chains is a deliberate and strategic choice. The tert-butyl group serves as a robust protecting group for the carboxylic acid functionalities. thieme.dethieme-connect.com This protection is critical during synthetic sequences where the carboxyl groups must remain unreactive while other parts of the molecule undergo chemical transformations.
The primary advantages of the tert-butyl ester as a protecting group include its significant steric hindrance, which confers excellent stability against a wide array of reagents and reaction conditions, particularly nucleophiles and reducing agents. thieme.dethieme-connect.com This stability ensures that the carboxylic acid remains masked and does not interfere with reactions targeting other functional groups within the molecule. For instance, during the construction of complex biomolecules or linkers like the one discussed, other reactive sites may be present that need to be modified. The inertness of the tert-butyl ester under many conditions allows for selective chemistry to be performed elsewhere in the molecule without premature cleavage of the ester or unwanted side reactions involving the carboxyl group. youtube.com
This protective strategy is fundamental in multi-step syntheses, allowing for the purification and handling of intermediates while preserving the latent carboxylic acid functionality for a later, specific deprotection step. youtube.com
Methodologies for Acid-Mediated Deprotection
A key feature of the tert-butyl ester protecting group is its susceptibility to cleavage under acidic conditions, which regenerates the free carboxylic acid. thieme.dethieme-connect.com This deprotection is typically achieved through mechanisms that exploit the formation of a stable tert-butyl carbocation.
The most common method for the deprotection of tert-butyl esters involves treatment with strong acids. Trifluoroacetic acid (TFA), often used diluted in a solvent like dichloromethane (B109758) (DCM), is highly effective for this purpose. thieme.de The acidic conditions facilitate the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) gas and the formation of the desired carboxylic acid.
While strong acids are effective, research has also focused on developing milder and more selective deprotection methods to accommodate sensitive substrates where other acid-labile groups might be present. These alternative methodologies are crucial for ensuring that only the tert-butyl ester is cleaved, leaving other protecting groups intact. acs.org
| Method | Reagents | Key Features |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Highly efficient and common; can cleave other acid-sensitive groups. thieme.de |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | Offers a degree of chemoselectivity, though it can cleave other groups like N-Boc. acs.orgresearchgate.net |
| Heterogeneous Catalysis | Silica Gel in Refluxing Toluene | A mild alternative that can show selectivity over tert-butyl ethers and TMSE esters. |
| Radical-Mediated Cleavage | Tris(4-bromophenyl)aminium radical cation (Magic Blue) and Triethylsilane | A catalytic method that proceeds under mild, non-acidic conditions, suitable for sensitive molecules. acs.org |
This table provides an interactive summary of deprotection methodologies.
Synthetic Routes and Derivatization Approaches for Research Purposes
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is primarily utilized as a chemical tool, specifically as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comxinyanbm.com Its synthesis and subsequent derivatization are designed to facilitate the assembly of these complex molecules.
General Synthetic Pathways for N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
The synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) involves the conjugation of a desthiobiotin core with two PEG4-t-butyl ester arms. Desthiobiotin is a sulfur-free analog of biotin. broadpharm.com The general pathway involves the modification of the valeric acid side chain of a desthiobiotin derivative.
The synthesis can be conceptualized as follows:
Preparation of the Desthiobiotin Core : A derivative of desthiobiotin is prepared where the secondary amine on the valeric acid side chain is available for reaction.
Preparation of the PEGylated Arms : A PEG4 linker with a terminal tert-butyl ester and a reactive group on the other end is synthesized.
Conjugation : The desthiobiotin core is reacted with two equivalents of the activated PEG4-t-butyl ester arm. This typically involves forming an amide bond between the secondary amine of the desthiobiotin derivative and the carboxyl group of the PEG linker, although the final structure shows the linkage to the nitrogen of the valeric acid amide. This suggests a synthetic route starting from a precursor like 5-aminovaleric acid, which is first N-bis(PEGylated) and then coupled to the desthiobiotin imidazolidinone ring structure.
The resulting molecule, N-Desthiobiotin-N-bis(PEG4-t-butyl ester), is a bivalent linker with a desthiobiotin tag at one end and two protected carboxyl groups at the other. chemscene.comprecisepeg.com
Preparation of Amine-Reactive Derivatives (e.g., N-Hydroxysuccinimide Esters) for Subsequent Conjugation
For N-Desthiobiotin-N-bis(PEG4-t-butyl ester) to be used in bioconjugation or PROTAC synthesis, its terminal tert-butyl ester groups must be converted into a form that can react with other molecules, typically with primary amines. broadpharm.com This is achieved by creating an amine-reactive derivative, most commonly an N-Hydroxysuccinimide (NHS) ester. glpbio.commedchemexpress.com
The conversion process involves two main steps:
Deprotection : The N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is treated with acid (e.g., TFA) to cleave the tert-butyl groups, yielding the corresponding dicarboxylic acid, N-Desthiobiotin-N-bis(PEG4-acid) .
Activation : The resulting dicarboxylic acid is then reacted with N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms the highly reactive N-Desthiobiotin-N-bis(PEG4-NHS ester) . broadpharm.com
| Step | Precursor | Reagents | Product | Purpose |
| 1. Deprotection | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | Trifluoroacetic Acid (TFA) | N-Desthiobiotin-N-bis(PEG4-acid) | To unmask the terminal carboxyl groups. |
| 2. Activation | N-Desthiobiotin-N-bis(PEG4-acid) | N-Hydroxysuccinimide (NHS), EDC/DCC | N-Desthiobiotin-N-bis(PEG4-NHS ester) | To create a stable, amine-reactive functional group. nih.gov |
This table provides an interactive summary of the derivatization process.
The resulting N-Desthiobiotin-N-bis(PEG4-NHS ester) is an important reagent that can readily react with primary amines (e.g., lysine (B10760008) residues on a protein or an amine-containing small molecule) under mild basic conditions (typically pH 8.5-9.5) to form stable amide bonds. broadpharm.comthermofisher.com This reactivity makes it a valuable component for constructing larger, functional molecules for research applications. glpbio.comgoogle.com
Advanced Bioconjugation and Ligand Engineering Applications
Strategies for Biomolecule Modification and Labeling
The modification and labeling of biomolecules are fundamental to understanding their function and for developing new diagnostic and therapeutic agents. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) and its derivatives offer a versatile platform for these applications.
Protein Modification Methodologies Utilizing Primary Amine Reactivity
The primary amine groups present on the side chains of lysine (B10760008) residues and the N-terminus of proteins are common targets for chemical modification. While N-Desthiobiotin-N-bis(PEG4-t-butyl ester) itself does not directly react with primary amines, its derivatives are specifically designed for this purpose.
The tert-butyl ester groups of the parent compound can be deprotected under acidic conditions to yield N-Desthiobiotin-N-bis(PEG4-acid) . This di-acid derivative can then be activated, for example with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form reactive esters that readily couple with primary amines on a protein. broadpharm.com
A more direct approach involves the use of the pre-activated N-Desthiobiotin-N-bis(PEG4-NHS ester) . medchemexpress.combroadpharm.com The N-hydroxysuccinimide (NHS) ester is a well-established functional group for efficient and specific reaction with primary amines under mild physiological conditions, forming stable amide bonds. broadpharm.comnih.gov This methodology allows for the covalent attachment of the desthiobiotin-PEG linker to proteins, enabling their subsequent detection, purification, or immobilization. The desthiobiotin moiety provides a reversible binding tag for streptavidin-based systems, a feature that is advantageous over the near-irreversible bond of biotin (B1667282).
Interactive Table 1: Reactivity of N-Desthiobiotin-N-bis(PEG4) Derivatives
| Derivative Name | Reactive Group | Target Functional Group | Resulting Bond | Key Application |
| N-Desthiobiotin-N-bis(PEG4-acid) | Carboxylic Acid (activated) | Primary Amine | Amide | Protein & Peptide Conjugation |
| N-Desthiobiotin-N-bis(PEG4-NHS ester) | NHS Ester | Primary Amine | Amide | Direct Protein & Peptide Labeling |
Oligonucleotide Conjugation Techniques
The labeling of oligonucleotides is crucial for their use as probes, in diagnostic assays, and for therapeutic applications. Similar to proteins, amine-modified oligonucleotides can be conjugated with the N-Desthiobiotin-N-bis(PEG4-NHS ester) derivative. broadpharm.com This process typically involves the synthesis of an oligonucleotide with a 5' or 3' amine modification, which then serves as a reactive handle for conjugation with the NHS ester of the desthiobiotin-PEG linker. The hydrophilic PEG spacer is particularly beneficial in this context, as it helps to overcome the potential steric hindrance between the oligonucleotide and the desthiobiotin tag, ensuring efficient binding to streptavidin.
Peptide Biotinylation and Linker Integration
Peptide biotinylation is a widely used technique in peptide chemistry for applications such as peptide mapping, receptor binding studies, and immunoassays. The desthiobiotin-PEG linker system provides a means for reversible biotinylation. Peptides containing primary amine groups (e.g., N-terminus or lysine side chains) can be readily biotinylated using N-Desthiobiotin-N-bis(PEG4-NHS ester) . The integration of the PEG linker not only enhances the water solubility of the resulting peptide conjugate but also provides a flexible spacer arm, which can be critical for maintaining the peptide's biological activity by minimizing interference from the desthiobiotin tag.
Integration into Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comglpbio.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.
Role as a PEG-Based PROTAC Linker
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is categorized as a PEG-based PROTAC linker. medchemexpress.comxinyanbm.com The polyethylene (B3416737) glycol (PEG) chains are a key feature, imparting several advantageous properties to the PROTAC molecule. These include:
Increased Hydrophilicity: PEG linkers enhance the water solubility of the often hydrophobic PROTAC molecules, which can improve their pharmacokinetic properties.
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity.
Flexibility and Spacing: The flexible nature of the PEG chains allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length of the PEG linker provides critical spacing between the two binding ligands.
In the synthesis of a PROTAC, the tert-butyl ester groups of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) can be deprotected to the corresponding di-acid, providing two points of attachment for the target-binding and E3 ligase-binding moieties. The desthiobiotin group itself is generally not directly involved in the PROTAC mechanism but can be utilized as a handle for purification or detection during the development process.
Design and Optimization of Linker Length, Shape, and Attachment Points for Target Protein Degradation
The design of the linker is a crucial aspect of PROTAC development, with its length, shape, and the points of attachment to the two ligands significantly influencing the efficiency of target protein degradation. precisepeg.com While specific optimization studies for N-Desthiobiotin-N-bis(PEG4-t-butyl ester) are not extensively published, the general principles of PEG-based linker design are highly relevant.
Research has shown that the optimal linker length is target-dependent and often requires empirical determination. A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The use of defined PEG units, such as the four ethylene (B1197577) glycol units in each arm of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) , allows for a systematic variation of linker length in PROTAC design.
The shape and flexibility of the linker also play a critical role. The inherent flexibility of the PEG chains in this compound can be advantageous in allowing the PROTAC to adopt a conformation that stabilizes the ternary complex. The attachment points of the linker to the two ligands are also critical and must be chosen to avoid disrupting the binding of each ligand to its respective protein. The di-functional nature of the deprotected N-Desthiobiotin-N-bis(PEG4-acid) provides two identical arms for conjugation, which can be a strategic choice in certain PROTAC designs.
Interactive Table 2: Physicochemical Properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | C40H75N3O14 | 822.04 | Protected di-ester for synthesis |
| N-Desthiobiotin-N-bis(PEG4-acid) | C32H59N3O14 | 710.82 | Deprotected di-acid for conjugation |
| N-Desthiobiotin-N-bis(PEG4-NHS ester) | C40H65N5O18 | 903.97 | Activated di-ester for amine labeling |
Facilitating E3 Ubiquitin Ligase and Target Protein Interaction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. medchemexpress.comprecisepeg.combiochempeg.com A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. precisepeg.comnih.govnih.gov The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein. biorxiv.orgnih.govmdpi.com
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a PEG-based linker that can be utilized in the synthesis of PROTACs. medchemexpress.comscientist.commedchemexpress.comxinyanbm.com The linker's characteristics, such as its length, flexibility, and chemical composition, are critical in determining the efficacy of the resulting PROTAC. precisepeg.comnih.gov The dual PEG4 arms of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) provide a flexible and hydrophilic spacer that can influence the orientation and proximity of the E3 ligase and the target protein within the ternary complex. precisepeg.combiochempeg.com This flexibility can be advantageous in achieving a productive conformation for ubiquitin transfer.
The desthiobiotin portion of the molecule can serve as a versatile handle for bioconjugation. nih.govprecisepeg.comnih.gov While not directly involved in binding the E3 ligase in a typical PROTAC, it offers a potential point of attachment or modification. The terminal t-butyl ester groups are protecting groups for carboxylic acids. medchemexpress.commedchemexpress.com In the synthesis of a PROTAC, these ester groups can be hydrolyzed to reveal carboxylic acid functionalities, which can then be coupled to an E3 ligase ligand or a target protein ligand, facilitating the modular construction of the final PROTAC molecule. nih.gov
| Component | Function in PROTACs | Reference |
| Desthiobiotin | Bioconjugation handle | nih.govprecisepeg.comnih.gov |
| bis(PEG4) | Flexible, hydrophilic spacer to facilitate ternary complex formation | precisepeg.combiochempeg.com |
| t-butyl ester | Protecting group for carboxylic acid functionality, enabling modular synthesis | nih.govmedchemexpress.commedchemexpress.com |
Contributions to Antibody-Drug Conjugate (ADC) Research
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.gov The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and efficacy of the ADC. precisepeg.combiochempeg.com N-Desthiobiotin-N-bis(PEG4-t-butyl ester) represents a branched PEG linker architecture that offers several advantages in ADC design. broadpharm.com
Enhancing Payload Capacity in Drug Delivery Systems
The ability to deliver a sufficient concentration of a cytotoxic drug to the target cancer cell is paramount for the success of an ADC. jenkemusa.com Multi-arm PEG linkers are instrumental in increasing the payload capacity of ADCs. jenkemusa.comhuatengsci.com The branched structure of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) allows for the conjugation of a higher number of drug molecules per antibody binding event. broadpharm.comjenkemusa.com This enhanced payload capacity can result in a more potent ADC, capable of delivering a lethal dose of the drug to the cancer cell more efficiently. jenkemusa.com The hydrophilic nature of the PEG arms also contributes to improved pharmacokinetics, such as a longer circulation half-life, which can further enhance the therapeutic window of the ADC. labinsights.nl
| Feature of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | Application in ADCs | Research Finding | Reference |
| Branched (bis-PEG4) Structure | Increasing Drug-to-Antibody Ratio (DAR) | Branched PEG linkers allow for the attachment of a higher concentration of the ADC payload. | broadpharm.comjenkemusa.com |
| PEG Hydrophilicity | Reducing Aggregation | PEG linkers improve the solubility and stability of ADCs, especially those with hydrophobic payloads, thus reducing aggregation. | precisepeg.comlabinsights.nl |
| Multi-arm Design | Enhancing Payload Capacity | Multi-arm PEG linkers enable the delivery of a higher concentration of the drug to the target cell per antibody interaction. | jenkemusa.comhuatengsci.com |
Applications in Specialized Biochemical and Molecular Probing Methodologies
The unique properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) lend themselves to a variety of specialized applications, particularly in the realm of affinity-based purification and the construction of molecular probes.
Affinity-Based Purification and Isolation Techniques
The desthiobiotin component of the molecule is central to its use in affinity purification. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that retains the ability to bind to streptavidin and its related proteins, albeit with a lower affinity. broadpharm.comnih.gov This characteristic is pivotal for applications requiring the gentle elution of captured biomolecules.
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) can be used to reversibly immobilize biomolecules onto streptavidin-coated solid supports. After deprotection of the t-butyl esters to reveal carboxylic acids, the molecule can be conjugated to a protein of interest. This desthiobiotin-labeled protein can then be captured by a streptavidin-coated surface, such as magnetic beads or chromatography resin. The interaction is stable enough for purification protocols, yet the lower binding affinity compared to the biotin-streptavidin interaction allows for the release of the captured biomolecule under mild conditions, such as through competitive displacement with free biotin. broadpharm.comnih.gov This reversible immobilization is crucial for preserving the native structure and function of sensitive protein complexes.
In protein pull-down assays, a "bait" protein is used to capture its interacting partners ("prey") from a complex mixture like a cell lysate. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a valuable tool in this context. The "bait" protein can be labeled with the desthiobiotin moiety of the compound. This labeled bait is then incubated with the cell lysate, allowing for the formation of bait-prey complexes. These complexes are subsequently captured on a streptavidin-coated resin. The gentle elution conditions offered by the desthiobiotin-streptavidin interaction are particularly advantageous for isolating intact protein complexes for subsequent analysis by techniques such as mass spectrometry. broadpharm.combroadpharm.com The PEG linkers also help to minimize non-specific binding by providing a hydrophilic spacer between the bait protein and the solid support.
The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. genelink.com This near-irreversible binding is ideal for applications where a stable and permanent attachment is required. However, for the purification and subsequent functional analysis of captured biomolecules, this strong interaction can be a significant drawback, often necessitating harsh, denaturing conditions for elution.
In contrast, the desthiobiotin-streptavidin interaction has a significantly higher dissociation constant (in the nanomolar to micromolar range), allowing for the gentle release of captured molecules. genelink.com This "soft-release" characteristic is highly beneficial as it helps to preserve the biological activity of the eluted proteins and minimizes the co-purification of endogenously biotinylated molecules that would remain bound under gentler elution conditions. broadpharm.combroadpharm.com
| Feature | Biotin-Streptavidin Interaction | Desthiobiotin-Streptavidin Interaction |
| Binding Affinity | Very High (Kd ≈ 10⁻¹⁵ M) genelink.com | Moderate (Kd ≈ 10⁻¹¹ M) broadpharm.com |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high concentrations of chaotropic agents) | Mild (e.g., competitive displacement with free biotin) broadpharm.comnih.gov |
| Reversibility | Essentially irreversible | Reversible nih.gov |
| Suitability for Purifying Functional Proteins | Less suitable due to harsh elution | Highly suitable |
High-Throughput Screening and Library Generation in Chemical Biology
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a key building block in the field of targeted protein degradation (TPD), a therapeutic strategy designed to eliminate specific disease-causing proteins. medchemexpress.com Its primary role is that of a heterobifunctional PROTAC linker, a scaffold that connects a ligand targeting a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. nih.govnih.gov The formation of this tripartite structure, known as the ternary complex (PROTAC-POI-E3 ligase), leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and cell permeability of the final PROTAC molecule. biochempeg.com
Facilitation of Rapid Library Generation via Crosslinker-E3 Ligand Conjugates
The modular nature of PROTACs makes them highly amenable to library-based approaches for drug discovery. The structure of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is particularly well-suited for the rapid generation of diverse PROTAC libraries. precisepeg.com The molecule features two terminal t-butyl ester groups, which can be chemically deprotected to reveal carboxylic acids. broadpharm.com These acid groups can then be coupled, typically via amide bond formation, to a variety of amine-functionalized ligands for different E3 ligases (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL) or to a library of warheads targeting different proteins of interest. nih.gov
This plug-and-play approach allows researchers to systematically vary three key components: the POI ligand, the E3 ligase ligand, and the linker itself. By synthesizing a matrix of combinations, a large library of PROTAC candidates can be assembled quickly from a common linker scaffold. biochempeg.comnih.gov The desthiobiotin moiety provides an additional functional handle that can be used for affinity purification or detection during the screening process. This capacity for rapid, modular assembly accelerates the discovery of effective degraders by enabling the efficient exploration of the complex structure-activity relationships that govern ternary complex formation and degradation efficiency. precisepeg.com
Table 1: Chemical Properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
| Property | Value | Source |
|---|---|---|
| CAS Number | 2353409-60-4 | axispharm.comchemscene.com |
| Molecular Formula | C₄₀H₇₅N₃O₁₄ | chemscene.com |
| Molecular Weight | 822.04 g/mol | chemscene.com |
| Purity | ≥95% | axispharm.com |
| Description | A PEG-based PROTAC linker that can be used in the synthesis of PROTACs. | medchemexpress.com |
Screening Methodologies for Identifying Biologically Active Compounds
Once a library of PROTACs has been generated using N-Desthiobiotin-N-bis(PEG4-t-butyl ester) or similar linkers, high-throughput screening (HTS) methods are employed to identify the most potent and selective degraders. The primary goal of these screens is to quantify the reduction of the target protein within cells.
Common HTS approaches for PROTACs include:
Automated Western Blotting: This method allows for the semi-quantitative analysis of protein levels across many samples simultaneously, providing a direct measure of protein degradation.
In-Cell ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that can be adapted for high-throughput measurement of specific protein levels directly in fixed cells, offering higher throughput than Western blotting.
High-Content Imaging: This technique uses automated microscopy and image analysis to quantify fluorescence-tagged target proteins within cells, providing data on protein levels and localization.
Mass Spectrometry (MS)-Based Proteomics: Advanced MS techniques can be used to globally and quantitatively measure changes in the proteome upon treatment with a PROTAC, confirming the specific degradation of the target protein and identifying any off-target effects.
These screening funnels allow for the rapid identification of "hit" compounds from the library, which can then be selected for further optimization of their pharmacological properties.
Table 2: Conceptual Framework for PROTAC Library Generation This table illustrates a hypothetical library synthesized from the N-Desthiobiotin-N-bis(PEG4-acid) core (the deprotected form of the title compound) combined with representative E3 ligase ligands and Protein of Interest (POI) ligands.
| PROTAC Candidate | Core Linker | E3 Ligase Ligand (Example) | POI Ligand (Example) |
|---|---|---|---|
| PROTAC-1A | N-Desthiobiotin-N-bis(PEG4-acid) | Pomalidomide-amine (CRBN) | Ligand A |
| PROTAC-1B | N-Desthiobiotin-N-bis(PEG4-acid) | Pomalidomide-amine (CRBN) | Ligand B |
| PROTAC-2A | N-Desthiobiotin-N-bis(PEG4-acid) | VH032-amine (VHL) | Ligand A |
| PROTAC-2B | N-Desthiobiotin-N-bis(PEG4-acid) | VH032-amine (VHL) | Ligand B |
Theoretical and Mechanistic Investigations of Compound Functionality
Elucidation of PEG Chain Length and Branching Effects on Conjugate Behavior
The "bis(PEG4)" structure of this compound represents a branched PEG architecture. Research into branched PEG linkers suggests several advantages and specific behaviors compared to linear PEG chains. Branched PEGs are known to have a larger hydrodynamic volume than their linear counterparts of similar molecular weight. researchgate.net This can have a profound impact on the pharmacokinetic properties of a conjugate, often leading to reduced renal clearance. researchgate.net
In the context of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), the two PEG4 arms create a forked structure that can influence its interaction with proteins in several ways:
Enhanced Steric Shielding: The two PEG arms may provide more effective shielding of the desthiobiotin core and any attached molecule from enzymatic degradation or non-specific interactions. Studies on highly branched PEG architectures in oligonucleotide conjugates have shown superior properties in shielding from protein degradation. nih.gov
Multivalent Binding: While this specific compound has a single desthiobiotin, the branched structure is a step towards creating multivalent binders, which can significantly increase the avidity of the interaction with a target.
Solubility and Aggregation: The branched PEG structure can further enhance the aqueous solubility of the conjugate and reduce the tendency for aggregation, which can be a problem with hydrophobic molecules.
The length of the PEG chain is also a critical factor. Studies on PEGylated ligands have shown that increasing PEG length can have multiple effects on binding mechanisms. For instance, longer PEG chains can lead to steric exclusion at high concentrations but can also participate in favorable interactions with the receptor at lower concentrations. nih.gov While PEG4 is a relatively short chain, the presence of two such chains introduces a unique dynamic. The effect of PEG chain length on the binding of PEGylated biotin (B1667282) to avidin (B1170675) has been shown to be significant, with longer chains increasing the equilibrium dissociation constant. nih.gov
Table 2: Comparative Effects of Linear vs. Branched PEG Linkers
| Feature | Linear PEG | Branched PEG (e.g., bis(PEG4)) |
| Hydrodynamic Volume | Smaller | Larger |
| Steric Hindrance | Moderate | Enhanced |
| Payload Capacity (in general) | Lower | Higher |
| Potential for Multivalency | Limited | Higher |
Mechanistic Studies of Reversible Desthiobiotin-Protein Binding Kinetics
Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin and avidin with high specificity but a significantly lower affinity than biotin. nih.govnanotempertech.com This lower affinity is primarily due to a faster dissociation rate constant (k_off), which makes the binding reversible under physiological conditions by displacement with biotin. nih.gov
The binding of desthiobiotin to streptavidin is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). researchgate.net The thermodynamics of this interaction are temperature-dependent, with the binding being entropically driven at lower temperatures and enthalpically driven at higher temperatures. aimspress.com
The presence of the bis(PEG4-t-butyl ester) modification on the desthiobiotin nitrogen is expected to influence the binding kinetics. While specific kinetic data for this compound is not available, studies on other PEGylated biotin derivatives provide valuable insights. The addition of PEG chains to biotin has been shown to increase the equilibrium dissociation constant (K_D), indicating a weaker binding affinity compared to unmodified biotin. nih.gov This is likely due to a combination of steric hindrance from the PEG chains interfering with the entry of the ligand into the binding pocket and a potential decrease in the association rate constant (k_on).
Evolved streptavidin variants have been shown to bind to desthiobiotin with slower off-rates, highlighting that the binding mechanism is not solely dependent on the ligand but also on the specific amino acid residues in the protein's binding pocket. nih.gov This suggests that the kinetics of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) binding will be highly dependent on the specific streptavidin or avidin variant used.
Table 3: Typical Kinetic and Thermodynamic Parameters for Biotin/Desthiobiotin-Streptavidin Interaction
| Ligand | K_D (M) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Driving Force |
| Biotin | ~10⁻¹⁴ | ~10⁷ | ~10⁻⁶ | Enthalpy & Entropy |
| Desthiobiotin | ~10⁻¹¹ - 10⁻⁹ | ~10⁶ | ~10⁻³ - 10⁻² | Primarily Entropy |
| PEGylated Desthiobiotin (Predicted) | >10⁻⁹ | <10⁶ | >10⁻² | Entropy, with potential enthalpic contributions from PEG-protein interactions. |
Note: The values for PEGylated Desthiobiotin are predictive and based on trends observed in related studies. nih.govnih.gov
Emerging Research Directions and Future Prospects
Exploration in Nanotechnology and New Materials Research
The unique architecture of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) makes it a valuable tool in the fields of nanotechnology and new materials research. Its utility stems from the distinct functionalities of its constituent parts: the desthiobiotin moiety, the polyethylene (B3416737) glycol (PEG) linkers, and the terminal t-butyl ester groups.
The desthiobiotin component is a derivative of biotin (B1667282) that exhibits a lower binding affinity for streptavidin and avidin (B1170675). ruixibiotech.comnanocs.net This property is highly advantageous for applications requiring reversible immobilization, as the bond can be dissociated under gentle conditions, such as through competitive displacement with free biotin. ruixibiotech.comnanocs.net This allows for the controlled capture and release of biomolecules or nanoparticles.
In the context of nanotechnology, linkers containing biotin and PEG have been successfully used to functionalize gold nanoparticles. nih.gov The PEG chains play a crucial role in enhancing the stability of these nanoparticles in biological environments and reducing non-specific protein adsorption, a phenomenon known as biofouling. nih.govbiochempeg.com The incorporation of PEG linkers onto a surface increases the specificity of assays by minimizing unwanted interactions. nih.gov N-Desthiobiotin-N-bis(PEG4-t-butyl ester) can be envisioned for similar applications, where the desthiobiotin acts as a specific anchor to a streptavidin-coated surface or nanoparticle, while the PEG chains provide a hydrophilic and biocompatible spacer.
The terminal t-butyl ester groups are protecting groups for carboxylic acids. organic-chemistry.org After deprotection to reveal the carboxylic acids, the linker can be covalently attached to amine-functionalized surfaces or materials, creating a stable, functionalized interface. This allows for the precise engineering of material properties at the molecular level.
Key Research Findings in Related Systems
| Research Area | Finding | Significance | Source(s) |
| Nanoparticle Functionalization | Biotin-PEG linkers on gold nanoparticles enhance stability and reduce non-specific binding. | Enables the development of highly specific and stable nanoparticle probes for diagnostic and imaging applications. | nih.gov |
| Surface Modification | Grafting PEG onto surfaces is an effective method to create anti-fouling coatings that resist protein and cell adhesion. | Crucial for the development of biocompatible medical devices, implants, and biosensors. | biochempeg.com |
| Reversible Binding | Desthiobiotin allows for the elution of bound molecules from streptavidin under mild, non-denaturing conditions. | Facilitates the purification and analysis of sensitive biological molecules without compromising their activity. | ruixibiotech.comnanocs.net |
Advancements in Ligand, Polypeptide Synthesis Support, and Graft Polymer Compounds
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is classified as a PROTAC (Proteolysis Targeting Chimera) linker, which places it at the forefront of targeted protein degradation, a revolutionary therapeutic strategy. medchemexpress.compeptide.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.com
The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length and composition of the linker, often composed of PEG chains, influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The modular nature of PROTACs allows for the rapid assembly of libraries with varying linker lengths to optimize degradation efficiency. tocris.com N-Desthiobiotin-N-bis(PEG4-t-butyl ester) serves as a building block in this process. After deprotection of the t-butyl esters, the resulting dicarboxylic acid can be coupled to a ligand for an E3 ligase, while the desthiobiotin end can be used as a versatile handle for purification or as a ligand for a specific target protein.
In the realm of polypeptide synthesis, bifunctional PEGs are utilized as linkers to conjugate peptides to other molecules, such as fluorescent labels or proteins, while improving the solubility and bioavailability of the peptide. peptide.com The defined length of the PEG chains in N-Desthiobiotin-N-bis(PEG4-t-butyl ester) allows for precise control over the distance between the conjugated species, preventing steric hindrance. peptide.com
Furthermore, the principles of PEGylation are central to the synthesis of graft polymers. PEG macromonomers can be copolymerized with other monomers to create graft copolymers with a backbone of one polymer and side chains of PEG. nih.govcmu.edu These materials are of interest for their self-assembly properties and their ability to form functional surfaces. nih.gov
Development of Polyethylene Glycol-Modified Functional Coatings
The creation of functional coatings that can interact with their environment in a controlled manner is a major goal in materials science. Polyethylene glycol is a key material in this area due to its ability to form protein-repellent surfaces. biochempeg.comnih.gov This "stealth" property is highly desirable for medical implants, drug delivery vehicles, and biosensors, as it prevents the non-specific adsorption of proteins that can lead to an immune response or fouling of the surface.
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is an ideal candidate for the creation of such functional coatings with an added layer of specificity. A surface could first be modified to present amine groups. Then, following the deprotection of the t-butyl esters on the linker to yield carboxylic acids, the linker can be covalently attached to the surface. This would result in a surface coated with PEG chains terminating in a desthiobiotin molecule. This desthiobiotin-functionalized surface could then be used to specifically and reversibly capture streptavidin or streptavidin-conjugated biomolecules. This approach allows for the creation of reusable biosensors or affinity chromatography supports.
The synthesis of polypyridine-graft-PEG copolymers has demonstrated the effectiveness of using a multipoint attachment strategy to create highly stable and protein-repellent surfaces. nih.gov Similarly, the two carboxylic acid groups (after deprotection) on N-Desthiobiotin-N-bis(PEG4-t-butyl ester) could potentially offer a more stable attachment to a functionalized surface compared to a linker with a single attachment point.
Tailored Custom Synthesis Approaches for Evolving Research Objectives
The complexity of modern biological research and drug development necessitates molecular tools that can be precisely tailored to specific tasks. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a prime example of a building block designed for custom synthesis. jenkemusa.comcreativepegworks.com Its heterobifunctional nature, combined with the use of a protecting group, allows for a sequential and controlled approach to the synthesis of more complex molecules.
The t-butyl ester is a common protecting group for carboxylic acids that is stable under many reaction conditions but can be readily removed under acidic conditions. organic-chemistry.org This "orthogonal" protection strategy is a cornerstone of modern organic synthesis. For example, a researcher could couple a molecule to the desthiobiotin end of the linker (if it were modified with a suitable functional group) while the carboxylic acid ends remain protected. Subsequently, the t-butyl esters can be cleaved to reveal the carboxylic acids, which can then be reacted with another molecule, such as an amine-containing protein or drug. The use of zinc bromide (ZnBr2) has been explored for the chemoselective deprotection of t-butyl esters in the presence of other acid-labile groups, offering a potential method for selective modification. researchgate.net
This ability to customize is particularly important in the development of PROTACs, where the optimal linker length and composition are often unknown at the outset of a project. nih.govtocris.com Commercially available, pre-functionalized linkers like N-Desthiobiotin-N-bis(PEG4-t-butyl ester) allow researchers to rapidly generate a library of candidate molecules for screening, accelerating the drug discovery process. tocris.com
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| PROTAC | Proteolysis Targeting Chimera |
| PEG | Polyethylene Glycol |
| t-butyl ester | tert-Butyl ester |
| N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) |
| Streptavidin | Streptavidin |
| Avidin | Avidin |
| Biotin | Biotin |
| Desthiobiotin | Desthiobiotin |
| E3 ubiquitin ligase | E3 ubiquitin ligase |
| Polyyridine-graft-PEG | Polypyridine-graft-poly(ethylene glycol) |
| ZnBr2 | Zinc Bromide |
Q & A
Basic Research Questions
Q. What are the key structural features of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), and how do they influence its functionality in bioconjugation?
- The compound consists of three components:
- Desthiobiotin : A biotin analog lacking the sulfur atom, enabling reversible binding to streptavidin/avidin systems .
- PEG4 spacer : A tetraethylene glycol chain that reduces steric hindrance and improves solubility .
- t-Butyl ester groups : Hydrolyzable protecting groups that enhance stability during synthesis and storage .
Q. How is N-Desthiobiotin-N-bis(PEG4-t-butyl ester) synthesized, and what quality control steps ensure purity?
- Synthesis Protocol :
React desthiobiotin with PEG4-diamine using carbodiimide crosslinkers (e.g., EDC or DCC).
Protect free amines with t-butyl ester groups via esterification .
- Quality Control :
- HPLC : Monitor purity (≥95%) using a C18 column with a water/acetonitrile gradient.
- Mass Spectrometry : Confirm molecular weight (expected: ~822.05 Da) .
Q. What are the best practices for storing and handling this compound to maintain stability?
- Store at –20°C in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of t-butyl esters.
- Avoid freeze-thaw cycles; aliquot into single-use vials.
- For reconstitution, use dry DMSO or DMF to minimize ester degradation .
Advanced Research Questions
Q. How can this compound be optimized for PROTAC design to balance linker flexibility and target engagement?
- Design Strategy :
- Use the PEG4 spacer to bridge the E3 ligase ligand and target protein binder, ensuring optimal distance (15–25 Å) for ternary complex formation .
- Replace t-butyl esters with NHS esters post-synthesis to enable site-specific conjugation .
- Validation :
- Compare degradation efficiency (DC50 values) across PEG lengths (PEG4 vs. PEG8) using immunoblotting or cellular ubiquitination assays .
Q. How do researchers reconcile discrepancies in binding affinity data when using this compound in streptavidin-based assays?
- Common Issues :
- Reversibility : Desthiobiotin binds streptavidin 10³-fold weaker than biotin, requiring competitive elution (e.g., with excess biotin) .
- PEG-Induced Variability : Longer PEG spacers (>PEG4) may reduce binding due to increased flexibility.
- Troubleshooting :
- Perform surface plasmon resonance (SPR) to measure kinetic constants (ka/kd).
- Include negative controls (e.g., non-biotinylated PEG4-t-butyl ester) to rule out nonspecific interactions .
Q. What analytical techniques are critical for characterizing conjugation efficiency and stability in complex biological systems?
- Techniques :
Data Contradiction Analysis
Q. Why do some studies report inconsistent results when using this compound for protein labeling?
- Potential Causes :
- Hydrolysis of t-Butyl Esters : Partial hydrolysis during storage or reaction can generate free acids, altering solubility and reactivity .
- Batch-to-Batch Variability : Differences in PEG4 spacer length (e.g., polydispersity) impact performance.
- Resolution :
- Use HPLC-MS to verify ester integrity before experiments.
- Source compounds from suppliers providing detailed lot-specific characterization data .
Methodological Recommendations
Q. How can researchers adapt this compound for novel applications like in vivo imaging or targeted drug delivery?
- Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
